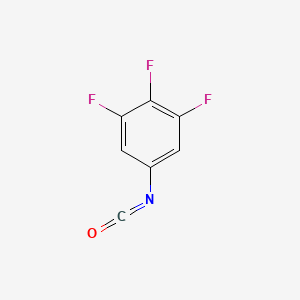

1,2,3-Trifluoro-5-isocyanatobenzene

Description

General Significance of Isocyanates in Modern Organic and Polymer Chemistry

The isocyanate group (–N=C=O) is a highly reactive functional group, making organic compounds that contain it valuable intermediates in chemical synthesis. wikipedia.orgcrowdchem.net The carbon atom in the isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and even water. nih.gov This reactivity is fundamental to their most significant and large-scale application: the production of polyurethane polymers. nih.govepa.gov

The reaction between a diisocyanate and a polyol (a molecule with multiple alcohol groups) forms the repeating urethane (B1682113) linkages (–NH–(C=O)–O–) that constitute the backbone of polyurethanes. crowdchem.netnih.gov This polymerization is a cornerstone of the modern polymer industry, yielding a vast array of materials, including flexible and rigid foams, durable elastomers, high-performance adhesives, and coatings. epa.gov Beyond polymer science, isocyanates are pivotal in multicomponent reactions and are used to synthesize a variety of organic compounds, including ureas and carbamates, which are significant in the development of pharmaceuticals and agrochemicals. nih.gov

Consequences of Fluorination on the Reactivity and Application Potential of Aromatic Compounds

The introduction of fluorine atoms into an aromatic ring profoundly alters the molecule's physical and chemical properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond energy significantly higher than that of a carbon-hydrogen (C-H) bond. nih.govnih.gov This inherent strength imparts exceptional thermal stability and resistance to chemical and oxidative degradation to fluorinated compounds. nih.gov

Furthermore, fluorine is the most electronegative element, and its presence on an aromatic ring has a powerful electron-withdrawing effect. This effect makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution, a reaction that is difficult to achieve with non-fluorinated benzene (B151609) derivatives. nist.gov This altered reactivity provides a powerful tool for synthetic chemists. In the context of materials science, fluorination of polymers leads to materials with low surface energy, resulting in high hydrophobicity (water repellency) and oleophobicity (oil repellency), as well as low refractive indices and excellent weatherability. nih.gov

Positioning of 1,2,3-Trifluoro-5-isocyanatobenzene within the Landscape of Trifluorinated Phenyl Isocyanates

This compound is a specific isomer within the family of trifluorinated phenyl isocyanates. Its structure features three adjacent fluorine atoms on the benzene ring. While specific research focusing exclusively on the 1,2,3-isomer is limited in publicly available literature, its properties can be inferred and compared with its more commonly cited isomers, such as 2,3,4- and 2,4,5-trifluorophenyl isocyanate.

The synthesis of such compounds typically follows established routes for isocyanate formation. One common method is the phosgenation of the corresponding aniline (B41778) (in this case, 3,4,5-trifluoroaniline). wikipedia.orgnih.gov An alternative, often used in laboratory settings to avoid hazardous phosgene (B1210022), is the Curtius rearrangement. nih.govwikipedia.org This reaction involves the thermal decomposition of an acyl azide, derived from the corresponding carboxylic acid, which rearranges to form the isocyanate. nih.govnrochemistry.comorganic-chemistry.org

The reactivity of this compound is dictated by two key features: the highly reactive isocyanate group and the electron-deficient trifluorinated aromatic ring. The arrangement of the three fluorine atoms influences the electronic distribution and steric environment of the ring, which in turn affects the reactivity of both the isocyanate group and the ring itself towards nucleophiles. This specific substitution pattern distinguishes it from its isomers and offers unique potential for creating novel polymers and complex organic molecules with tailored properties.

Table 1: Comparison of Trifluorophenyl Isocyanate Isomers Note: Data for this compound is limited to basic catalog information. Physical properties like boiling point and density are not widely published.

| Property | This compound | 2,3,4-Trifluorophenyl isocyanate | 2,4,5-Trifluorophenyl isocyanate (1,2,4-Trifluoro-5-isocyanatobenzene) |

| CAS Number | 869285-47-2 indiamart.com | 190774-58-4 sigmaaldrich.com | 932710-67-3 cymitquimica.com |

| Molecular Formula | C₇H₂F₃NO indiamart.com | C₇H₂F₃NO sigmaaldrich.com | C₇H₂F₃NO cymitquimica.com |

| Molecular Weight | 173.10 g/mol indiamart.com | 173.09 g/mol sigmaaldrich.com | 173.09 g/mol cymitquimica.com |

| Boiling Point | Not available | 43 °C / 4.5 mmHg (lit.) sigmaaldrich.com | Not available |

| Density | Not available | 1.432 g/mL at 25 °C (lit.) sigmaaldrich.com | Not available |

| Refractive Index | Not available | n20/D 1.478 (lit.) sigmaaldrich.com | Not available |

Historical Development and Contemporary Relevance of Fluorinated Isocyanate Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound reported in the 1830s. nih.gov However, significant industrial development began to accelerate in the period surrounding World War II, driven by the need for new materials with exceptional stability, such as those required for nuclear programs. nih.govniscpr.res.in

The specific history of fluorinated polyurethanes (FPUs) began in 1958 when Lovelace first synthesized and patented an FPU from the reaction of a diisocyanate and a fluorinated diol. nih.gov This pioneering work opened the door to a new class of high-performance polymers. In the 1960s, research intensified, spurred by the demands of the aerospace industry for materials resistant to liquid oxygen and extreme conditions. nih.govresearchgate.net This led to the development of various fluorinated isocyanates and polyols. nih.gov

Today, fluorinated isocyanates and the polymers derived from them remain highly relevant. Their unique combination of properties—thermal stability, chemical inertness, and low surface energy—makes them indispensable in high-tech applications. These include specialized coatings, advanced textiles, and materials for the aerospace and biomedical fields. nih.govresearchgate.net The ongoing synthesis of novel fluorinated isocyanate structures, such as this compound, continues to provide chemists with new tools to design materials with precisely controlled properties.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISHPAJOGZXLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649173 | |

| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869285-47-2 | |

| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3 Trifluoro 5 Isocyanatobenzene

Traditional Phosgene-Based Synthesis Routes

The conventional synthesis of 1,2,3-trifluoro-5-isocyanatobenzene is a two-step process that begins with the corresponding nitroaromatic compound. This established route involves the reduction of the nitro group to an amine, followed by treatment with the highly reactive reagent, phosgene (B1210022).

Amination of 1,2,3-Trifluoro-5-nitrobenzene as a Precursor

The initial step in the phosgene-based synthesis is the reduction of 1,2,3-trifluoro-5-nitrobenzene to produce 1,2,3-trifluoro-5-aminobenzene. This transformation is a critical precursor step for the subsequent phosgenation. Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds.

This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen gas atmosphere. The process is generally clean and results in high yields of the corresponding aniline (B41778).

Table 1: Typical Conditions for Amination of Nitroaromatics

| Parameter | Condition |

|---|---|

| Substrate | 1,2,3-Trifluoro-5-nitrobenzene |

| Product | 1,2,3-Trifluoro-5-aminobenzene |

| Reagent | Hydrogen (H₂) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Ethanol, Methanol (B129727), or Ethyl Acetate |

| Temperature | Room Temperature to 80 °C |

| Pressure | 1-10 atm H₂ |

The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The fluorinated benzene (B151609) ring is stable under these conditions and does not typically undergo defluorination.

Phosgenation of 1,2,3-Trifluoro-5-aminobenzene

Following the successful reduction, the resulting 1,2,3-trifluoro-5-aminobenzene is converted into the target isocyanate through phosgenation. This industrial process involves reacting the amine with phosgene (COCl₂), a toxic and corrosive gas. ukessays.com The reaction is usually performed in an inert solvent, such as toluene or chlorobenzene.

The process generates two equivalents of hydrogen chloride (HCl) as a byproduct, which must be neutralized or removed. ukessays.com Due to the hazards associated with phosgene, alternatives like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are often used in laboratory settings as they are safer to handle liquids or solids that decompose to phosgene in situ.

Mechanistic Considerations of Phosgenation in Polyfluorinated Systems

The presence of multiple fluorine atoms on the benzene ring significantly influences the reactivity of the amino group. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. nih.gov This effect decreases the electron density on the aromatic ring and, consequently, reduces the nucleophilicity of the nitrogen atom in the amino group.

The mechanism of phosgenation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of phosgene. The reduced nucleophilicity of the polyfluorinated aniline means that the reaction may proceed at a slower rate compared to non-fluorinated anilines. To compensate for this decreased reactivity, more forcing reaction conditions, such as higher temperatures or pressures, may be required. The electron-withdrawing nature of the fluorine atoms stabilizes the aromatic ring, making it less susceptible to electrophilic attack, but its primary impact in this context is the deactivation of the amine nucleophile. nih.gov

Non-Phosgene Synthetic Routes and Green Chemistry Approaches

Concerns over the toxicity of phosgene and the generation of corrosive byproducts have driven research into alternative, more environmentally benign synthetic routes to isocyanates. researchgate.net The most promising of these is the direct reductive carbonylation of nitro compounds. nih.govosti.gov

Reductive Carbonylation of 1,2,3-Trifluoro-5-nitrobenzene

Reductive carbonylation offers a single-step synthesis of isocyanates or their carbamate (B1207046) precursors directly from nitroaromatics, using carbon monoxide (CO) as the carbonyl source. ukessays.comresearchgate.net This process avoids the use of phosgene entirely and is considered a key green chemistry approach to isocyanate synthesis. The reaction converts the nitro group directly into an isocyanate group under the influence of a transition-metal catalyst.

The general transformation is: Ar-NO₂ + 3 CO → Ar-NCO + 2 CO₂

If the reaction is performed in the presence of an alcohol (ROH), the corresponding carbamate is formed, which can then be thermally decomposed to the isocyanate.

Catalytic Systems for Reductive Carbonylation

The success of reductive carbonylation hinges on the catalytic system employed. Palladium-based catalysts have been extensively studied and are considered among the most effective for this transformation. ukessays.comionike.com Both homogeneous and heterogeneous palladium catalysts have been developed.

Homogeneous catalytic systems often consist of a palladium precursor combined with specific ligands. Bidentate nitrogen-donor ligands, such as 1,10-phenanthroline (B135089) and its derivatives, have been shown to form highly active and selective catalysts. ukessays.comosti.gov Diphosphine ligands have also been used effectively. ukessays.com These reactions typically require high pressures of carbon monoxide (40-100 bar) and temperatures ranging from 120-220 °C. ukessays.comresearchgate.net

Heterogeneous catalysts, such as palladium supported on carbon (Pd/C), offer advantages in terms of catalyst separation and recycling. rsc.org Rhodium and other transition metals have also been investigated for catalyzing the reductive carbonylation of nitroarenes. rsc.org

Table 2: Examples of Catalytic Systems for Reductive Carbonylation of Nitroarenes

| Metal Center | Ligand/Support | Typical Conditions | Product Focus |

|---|---|---|---|

| Palladium | 1,10-Phenanthroline | 150-200 °C, 60-100 bar CO | Carbamate/Isocyanate |

| Palladium | Diphosphines | 150-180 °C, 50-80 bar CO | Carbamate |

| Palladium | Palladium on Carbon (Pd/C) | 180-220 °C, 60-100 bar CO | Ureas/Carbamates |

| Rhodium | Various (e.g., Carbonyl clusters) | 150-200 °C, >100 bar CO | Carbamate |

The choice of catalyst, ligand, solvent, and reaction conditions can be tuned to optimize the yield and selectivity towards the desired isocyanate or carbamate intermediate. For a substrate like 1,2,3-trifluoro-5-nitrobenzene, the strong electron-withdrawing nature of the fluoro substituents would influence the electronic properties of the nitro group, potentially affecting catalyst activity and the required reaction parameters.

Reaction Conditions and Selectivity Control

The conversion of 3,4,5-trifluoroaniline (B67923) to this compound via phosgenation is a standard method for producing isocyanates. This process requires careful control of reaction conditions to ensure high selectivity and yield while minimizing hazardous byproducts.

The reaction is typically carried out at low temperatures, for instance, between -25 to -30°C, to manage the exothermic nature of the reaction and prevent the formation of undesired side products. researchgate.net Solvents such as chlorinated hydrocarbons are often employed. A critical aspect of modern phosgenation is the use of phosgene precursors like triphosgene (bis(trichloromethyl) carbonate), which is a solid and thus safer to handle than gaseous phosgene. researchgate.net The triphosgene is converted into phosgene in situ or just before introduction to the reaction vessel.

Selectivity control is paramount. The primary goal is to favor the formation of the isocyanate over intermediates like carbamoyl (B1232498) chloride and byproducts such as substituted ureas. This is achieved by carefully managing the stoichiometry of the reactants and maintaining optimal temperature. The slow addition of the amine to the phosgene solution helps prevent localized excesses of the amine, which could lead to the formation of N,N'-bis(3,4,5-trifluorophenyl)urea.

Carbamatization and Subsequent Thermal Decomposition

As part of a global trend towards "green chemistry," phosgene-free routes for isocyanate production are gaining prominence. mdpi.com One of the most promising alternatives is the thermal decomposition of carbamates. mdpi.comnih.gov This two-step process involves the initial formation of a fluorinated phenyl carbamate, followed by its thermal cleavage to yield the target isocyanate and an alcohol.

The synthesis of the carbamate precursor, such as methyl N-(3,4,5-trifluorophenyl)carbamate, can be accomplished by reacting 3,4,5-trifluoroaniline with a suitable carbonate. For example, the reaction can be carried out with a dialkyl carbonate, like dimethyl carbonate, often in the presence of a basic catalyst. mdpi.comgoogle.com The reaction temperature for this step is generally moderate, ranging from approximately 20 to 80°C. google.com Alternatively, alkyl chloroformates can be used in the presence of a base like pyridine to yield the desired carbamate. researchgate.net Phenyl carbamates are noted for their stability, which allows for their large-scale preparation and purification before the subsequent decomposition step. acs.orgnih.gov

The thermal decomposition or "cracking" of the fluorinated phenyl carbamate into this compound and an alcohol is a reversible and highly endothermic reaction that requires high temperatures. nih.gov The process can be carried out in either the gas phase, typically at temperatures around 400°C, or the liquid phase at lower temperatures. mdpi.com To achieve efficient conversion and high selectivity, continuous removal of the alcohol byproduct is essential to drive the equilibrium toward the isocyanate product. nih.gov

While the reaction can proceed non-catalytically at high temperatures, various catalysts have been investigated to lower the required temperature and minimize side reactions. mdpi.comnih.gov Metal oxides and other compounds have shown catalytic activity for this transformation. The choice of catalyst can significantly impact the reaction's efficiency and the product distribution.

| Catalyst | Typical Temperature Range (°C) | Phase | Key Findings/Observations |

|---|---|---|---|

| None (Thermal) | 200–400 | Gas or Liquid | Feasible but often requires higher temperatures, leading to potential side reactions. Slow conversion at lower temperatures (e.g., 10% conversion after 5 hours at 200°C for a model carbamate). nih.gov |

| Zinc Oxide (ZnO) | 160–200 | Liquid | Evaluated for the decomposition of model carbamates. Can promote hydrolysis and aminolysis side reactions if water is present. nih.govutwente.nlresearchgate.net |

| Bismuth(III) Oxide (Bi₂O₃) | 160–200 | Liquid | Studied as a catalyst for cracking model carbamates in a closed system. nih.govutwente.nlresearchgate.net |

| Aluminium Oxide (Al₂O₃) | 160–200 | Liquid | Tested as a potential catalyst for carbamate decomposition. nih.govutwente.nlresearchgate.net |

| Montmorillonite K-10 | ~180 | Liquid | Reported to show effective catalytic activity for monoisocyanates with electron-withdrawing groups, achieving nearly complete conversion. researchgate.net |

Urea-Based Synthetic Pathways for Isocyanate Generation

Another phosgene-free approach involves the use of urea (B33335) derivatives. Substituted ureas can serve as precursors to isocyanates through thermal degradation. For instance, a disubstituted urea like N,N'-diphenylurea can be a byproduct in carbamate decomposition but can also be a starting point. nih.gov The thermal degradation of an N-diphenyl-N'-(3,3,3-trifluoroethyl) urea to produce 3,3,3-trifluoroethyl isocyanate has been reported, suggesting a similar pathway could be viable for aromatic isocyanates. nih.gov In the context of this compound, this would involve the synthesis of a suitably substituted urea, such as N-(3,4,5-trifluorophenyl)-N'-(aryl or alkyl)urea, followed by its thermal decomposition to release the desired isocyanate.

Modern synthetic methods also utilize the Staudinger–aza-Wittig reaction, where an azide reacts with a phosphine (B1218219) and carbon dioxide to generate an isocyanate intermediate in situ. beilstein-journals.org This intermediate can then be trapped with an amine to form a urea derivative. beilstein-journals.org This sequence highlights the close chemical relationship between ureas and isocyanates and represents a versatile method for their interconversion. The basic hydrolysis of phenyl carbamates derived from primary amines is also known to proceed through an in situ isocyanate intermediate, which can be trapped by an amine to form a urea. nih.gov

Alternative Isocyanate-Free Precursors and Synthesis Strategies

The toxicity of isocyanates has driven significant research into developing alternative precursors for polymers like polyurethanes, completely bypassing the need for isocyanate synthesis. This has led to the field of Non-Isocyanate Polyurethanes (NIPUs).

Recent innovations have focused on creating fluorinated precursors that can form polyurethanes without involving isocyanate intermediates. One successful strategy involves the use of fluorinated biscarbonates (BFBC). kobe-u.ac.jpeurekalert.org In this method, fluorinated alcohols are used to synthesize fluorinated carbonates, which then react with diols to form BFBCs. These BFBCs can undergo polycondensation with diamines to produce high-quality NIPUs. kobe-u.ac.jpeurekalert.org This approach is notable for being environmentally friendly, as it can proceed without catalysts or solvents, and the fluorinated alcohol byproduct can be recovered and recycled. kobe-u.ac.jpeurekalert.org

Another major NIPU pathway involves the reaction between cyclic carbonates and amines. mdpi.com Fluorinated cyclic carbonates can be synthesized from fluorinated diglycidyl ethers. researchgate.neteuropean-coatings.com The subsequent ring-opening polyaddition reaction of these fluorinated cyclic carbonates with diamines yields polyhydroxyurethanes (PHUs), a class of NIPUs that contain hydroxyl groups, which can enhance properties like adhesion. mdpi.com These methods represent a significant shift, focusing on creating safer, sustainable building blocks for advanced polymer materials. eurekalert.orgresearchgate.net

Ruthenium-Catalyzed Carbene Insertion Methodologies

The synthesis of aryl isocyanates through ruthenium-catalyzed carbene insertion is a highly specific and advanced area of organic chemistry. Extensive literature searches did not yield specific examples of the direct synthesis of this compound using this methodology. This suggests that this particular synthetic route is either not yet established or not widely documented in publicly available scientific literature. General ruthenium-catalyzed reactions involving isocyanates often focus on their use as reactants for C-H activation and amidation rather than their formation via carbene insertion.

Synthesis of Key Precursors to this compound

The synthesis of this compound necessitates the preparation of key precursors, primarily the corresponding nitroaromatic and aminoaromatic compounds. This section details the synthesis of these foundational molecules.

Synthesis of 1,2,3-Trifluoro-5-nitrobenzene and Related Fluorinated Nitrobenzenes

While the specific synthetic procedure for 1,2,3-trifluoro-5-nitrobenzene is not extensively detailed in readily available literature, the synthesis of its isomer, 3,4,5-trifluoronitrobenzene, provides a relevant example of the preparation of a trifluorinated nitrobenzene (B124822) derivative. A documented industrial process outlines a multi-step synthesis starting from 2,3,4-trifluoroaniline. chemicalbook.comgoogle.com

The process involves the initial protection of the amine group in 2,3,4-trifluoroaniline by acetylation, followed by nitration of the resulting acetanilide. The nitro group is then introduced, and subsequent hydrolysis of the acetyl group yields 6-nitro-2,3,4-trifluoroaniline. The final step is a deamination reaction where the amino group is removed to yield 3,4,5-trifluoronitrobenzene. chemicalbook.comgoogle.com

A detailed procedure for the deamination step involves treating 6-nitro-2,3,4-trifluoroaniline with tert-butyl nitrite in N,N-dimethylformamide (DMF), followed by the addition of hydrochloric acid. The product is then isolated by steam distillation. chemicalbook.com

Table 1: Synthesis of 3,4,5-Trifluoronitrobenzene from 6-nitro-2,3,4-trifluoroaniline chemicalbook.com

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|

This synthesis highlights a common strategy for the preparation of highly substituted nitroaromatic compounds, which can be challenging to synthesize through direct nitration due to the directing effects of the existing substituents.

Reduction Chemistry of Fluorinated Nitroaromatics to Corresponding Amines

The reduction of fluorinated nitroaromatics to their corresponding anilines is a critical step in the synthesis of many functionalized aromatic compounds. A variety of reducing agents and catalytic systems can be employed for this transformation. The choice of method often depends on the presence of other functional groups in the molecule and the desired selectivity.

A particularly relevant example is the reduction of 3,4,5-trifluoronitrobenzene to 3,4,5-trifluoroaniline. A patented method describes a catalytic hydrogenation process using a specific catalyst system to achieve high purity and minimize defluorination byproducts. This process involves dispersing 3,4,5-trifluoronitrobenzene in water and reacting it under a hydrogen atmosphere in the presence of a mixed catalyst of ruthenium on carbon (Ru/C) and tetrabutylammonium (B224687) fluoride (B91410).

Table 2: Catalytic Hydrogenation of 3,4,5-Trifluoronitrobenzene

| Substrate | Catalyst | Solvent | Pressure | Temperature | Reaction Time | Product Purity |

|---|

This method is noted for its ability to suppress the formation of fluorine impurities, which can be a significant issue in the reduction of polyfluorinated nitroaromatics. The selection of a specific catalyst and reaction conditions is crucial for achieving high yields and purity of the desired fluorinated aniline.

Other general methods for the reduction of nitroaromatics that are applicable to fluorinated substrates include the use of metal catalysts such as palladium, platinum, or nickel with a hydrogen source like hydrogen gas or hydrazine. Reduction with metals in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric acid, is also a common and effective method. The choice of reducing agent can be tailored to the specific substrate and desired outcome.

Chemical Reactivity and Transformation Pathways of 1,2,3 Trifluoro 5 Isocyanatobenzene

Nucleophilic Addition Reactions of the Isocyanate Moiety

Nucleophilic addition is the most characteristic reaction of isocyanates. A compound with an active hydrogen atom can add across the N=C double bond of the isocyanate group. The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate, followed by the transfer of a proton to the nitrogen atom.

1,2,3-Trifluoro-5-isocyanatobenzene reacts readily with hydroxyl-containing compounds, such as alcohols and phenols, to form urethane (B1682113) (or carbamate) linkages. mdpi.commsu.edu This reaction is fundamental in the synthesis of polyurethanes when diols or polyols are used. msu.edumdpi.com The reaction with a simple alcohol, for instance, proceeds via the attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon, yielding a stable N-aryl urethane derivative. The process is often catalyzed by substances like dibutyltin (B87310) dilaurate (DBTDL) or tertiary amines to increase the reaction rate. mdpi.comgoogle.com

General Reaction Scheme: Ar-NCO + R-OH → Ar-NH-C(O)O-R (where Ar = 1,2,3-trifluorophenyl)

| Reactant | Product Type | Linkage Formed |

| This compound | N-(1,2,3-trifluorophenyl)urethane | Urethane |

| Alcohol (R-OH) |

The reaction between this compound and primary or secondary amines is typically very rapid, even without a catalyst, and results in the formation of substituted urea (B33335) linkages. beilstein-journals.orgmdpi.com This reaction is one of the fastest and most common transformations for isocyanates. The nitrogen atom of the amine acts as a potent nucleophile, attacking the isocyanate carbon to yield the corresponding N,N'-disubstituted urea. This reaction is crucial for creating polyurea materials when diamines are employed. researchgate.net

General Reaction Scheme: Ar-NCO + R-NH₂ → Ar-NH-C(O)NH-R (where Ar = 1,2,3-trifluorophenyl)

| Reactant | Product Type | Linkage Formed |

| This compound | N-(1,2,3-trifluorophenyl)-N'-substituted urea | Urea |

| Amine (R-NH₂) |

Thiols (mercaptans) can also react with the isocyanate group of this compound in a manner analogous to alcohols, leading to the formation of thiourethane (or thiocarbamate) linkages. researchgate.netnih.gov In this reaction, the sulfur atom of the thiol attacks the electrophilic carbon of the isocyanate. Generally, the reaction with thiols is slower than with corresponding alcohols, and often requires catalysis, typically with a base or an organometallic compound, to proceed at a practical rate. mdpi.com

General Reaction Scheme: Ar-NCO + R-SH → Ar-NH-C(O)S-R (where Ar = 1,2,3-trifluorophenyl)

| Reactant | Product Type | Linkage Formed |

| This compound | S-alkyl N-(1,2,3-trifluorophenyl)thiocarbamate | Thiourethane |

| Thiol (R-SH) |

The three fluorine atoms on the phenyl ring of this compound exert a powerful electron-withdrawing effect through induction. This effect significantly depletes electron density from the aromatic ring and, consequently, from the isocyanate group. The result is a substantial increase in the partial positive charge on the isocyanate's carbonyl carbon, making it a much stronger electrophile compared to non-fluorinated phenyl isocyanate.

This enhanced electrophilicity has a direct impact on reaction kinetics. The rates of nucleophilic addition reactions with alcohols, amines, and thiols are significantly accelerated. For instance, fluorinated isocyanates generally exhibit higher reactivity in polyurethane formation. mdpi.comresearchgate.net The structure of the diisocyanate, including the presence of electron-withdrawing groups, has a pronounced effect on the properties and formation of resulting polymers. acs.org This high reactivity means that reactions can often proceed under milder conditions, at lower temperatures, or with reduced catalyst concentrations compared to their non-fluorinated counterparts.

Oligomerization and Cycloaddition Reactions

Beyond reacting with external nucleophiles, isocyanates can react with themselves, particularly under the influence of specific catalysts, to form dimers, trimers, and higher oligomers. nih.gov These reactions are classified as cycloadditions.

One of the most important self-addition reactions for aryl isocyanates is cyclotrimerization, which produces a highly stable, six-membered heterocyclic structure known as an isocyanurate. datapdf.comrsc.org The resulting 1,3,5-tri(1,2,3-trifluorophenyl)isocyanurate possesses enhanced thermal stability and chemical resistance. datapdf.com

Mechanism and Catalysis: The trimerization of aryl isocyanates can be catalyzed by a wide range of substances, including tertiary amines, metal alkoxides, and carboxylic acid salts. datapdf.comresearchgate.net A particularly effective and selective method for this transformation is catalysis by fluoride (B91410) ions. datapdf.comresearchgate.netacs.org Catalysts such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) have been shown to be highly efficient for the trimerization of aromatic isocyanates. datapdf.comgoogle.com

The proposed mechanism for fluoride-catalyzed trimerization involves the nucleophilic attack of the fluoride ion on the carbonyl carbon of an isocyanate molecule. datapdf.com This forms a highly reactive intermediate that subsequently attacks a second and then a third isocyanate molecule in a stepwise fashion, ultimately leading to the cyclization and elimination of the fluoride catalyst to form the stable isocyanurate ring. datapdf.com This catalytic approach is often preferred due to its high selectivity, which minimizes the formation of byproducts like dimers (uretdiones) and carbodiimides. datapdf.comresearchgate.net

Reaction Scheme for Trimerization: 3 Ar-NCO --(Catalyst)--> (Ar-NCO)₃ (Isocyanurate) (where Ar = 1,2,3-trifluorophenyl)

| Catalyst Type | Example | Selectivity for Trimer |

| Fluoride Salts | Cesium Fluoride (CsF), Tetrabutylammonium Fluoride (TBAF) | High |

| Tertiary Amines | Pyridine | Variable, can produce byproducts |

| Metal Salts | Carboxylates, Alkoxides | Variable |

Isocyanurate Trimerization: Mechanisms and Catalysis

Fluoride-Catalyzed Selective Trimerization of Aromatic Isocyanates

No specific studies on the fluoride-catalyzed selective trimerization of this compound were found. Research on other aromatic isocyanates has demonstrated that fluoride ions can be effective catalysts for the formation of isocyanurates, which are cyclic trimers of isocyanates. However, the performance and selectivity of such catalysts for this compound have not been reported.

Investigation of Catalyst Performance and Selectivity

Due to the lack of studies on the trimerization of this compound, there is no available data to populate a table on catalyst performance and selectivity for this specific compound.

Dimerization and Other Oligomeric Pathways

Information regarding the dimerization and other oligomeric pathways of this compound is not present in the surveyed literature. While isocyanates can undergo dimerization to form uretidinediones, the specific conditions and propensity for this reaction with this compound are unknown.

Controlled Polymerization via Ring-Opening Reactions

There are no research findings available that describe the controlled polymerization of this compound through ring-opening reactions.

Derivatization and Functionalization Strategies

Synthesis of Functionalized Urea and Carbamate (B1207046) Derivatives

While the synthesis of urea and carbamate derivatives is a general and well-established reaction for isocyanates, specific examples and detailed research findings for the derivatization of this compound are not available. The general reaction involves the addition of an amine to the isocyanate group to form a urea, or the addition of an alcohol to form a carbamate. A patent mentions this compound in the context of forming a urea backbone, but provides no specific synthesis details or characterization data for such a derivative. google.com

Cross-Linking Reactions and Network Formation

No information has been found regarding the use of this compound in cross-linking reactions or the formation of polymeric networks.

Mechanistic Studies of Reactions Involving Fluorinated Aromatic Isocyanates

The mechanisms of reactions involving fluorinated aromatic isocyanates are a subject of significant interest, as the fluorine substituents can exert considerable influence on reaction pathways and rates. Mechanistic investigations, often employing a combination of experimental kinetics and computational modeling, provide a deeper understanding of the transition states and intermediates involved.

For reactions at the isocyanate group, the generally accepted mechanism involves the nucleophilic attack on the central carbon of the -N=C=O moiety. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to stabilize the developing negative charge on the nitrogen atom in the transition state, thereby accelerating the reaction.

Computational studies on related systems, such as the reaction of chlorosulfonyl isocyanate with alkenes, have elucidated the potential for both concerted and stepwise pathways in cycloaddition reactions, depending on the electronic nature of the reactants. researchtrends.net For simple alkenes, ab initio calculations predict a concerted suprafacial mechanism for the [2+2] cycloaddition with isocyanates to form β-lactams. rsc.org The high electrophilicity of the isocyanate group in this compound, enhanced by the fluorinated ring, suggests that it would be a reactive partner in such cycloadditions.

The regioselectivity of nucleophilic attack on the aromatic ring is also a key aspect of mechanistic studies. In this compound, the positions ortho and para to the powerful electron-withdrawing isocyanate group are activated towards nucleophilic attack. However, the presence of three fluorine atoms complicates the prediction of the most likely site of substitution without detailed experimental or computational data. Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that nucleophilic aromatic substitution of a fluorine atom is a viable pathway, affording a variety of substituted products. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Detailed mechanistic investigations on this compound itself are not widely reported in the literature. However, by analogy with other well-studied fluorinated aromatic compounds and isocyanates, a rich and complex reactivity profile can be anticipated. The following table summarizes the expected reactivity based on these analogies.

| Reaction Type | Reactant | Expected Product | Mechanistic Notes |

| Nucleophilic Addition to Isocyanate | Alcohols (R-OH) | Aryl carbamate | Nucleophilic attack on the isocyanate carbon. |

| Nucleophilic Addition to Isocyanate | Amines (R-NH2) | Aryl urea | Nucleophilic attack on the isocyanate carbon. |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., RO⁻, R₂N⁻) | Substituted trifluorobenzene derivative | S |

| [2+2] Cycloaddition | Alkenes | β-Lactam | Likely a concerted suprafacial mechanism. |

Further experimental and computational studies are necessary to fully elucidate the specific transformation pathways and mechanistic nuances of this interesting trifluorinated aromatic isocyanate.

Polymeric Materials Derived from 1,2,3 Trifluoro 5 Isocyanatobenzene

Fluorinated Polyurethanes (FPUs)

The incorporation of fluorine atoms into polyurethane structures is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and hydrophobicity, while also reducing the surface energy of the resulting material. mdpi.commdpi.com The trifluorinated phenyl ring of 1,2,3-trifluoro-5-isocyanatobenzene makes it a candidate as a monomer for the synthesis of FPUs.

Polyaddition Reactions for FPU Synthesis

The fundamental reaction for polyurethane synthesis is the polyaddition of a diisocyanate with a polyol. In this theoretical framework, this compound, possessing a single isocyanate group, would act as a monofunctional reactant. To form a polymer, it would need to be reacted with a diol in the presence of a diisocyanate.

Alternatively, a di- or tri-functional isocyanate derivative of a trifluorinated benzene (B151609) ring would be necessary for direct polymerization with a diol. Assuming the existence of a hypothetical diisocyanate, such as 1,2,3-trifluoro-5,X-diisocyanatobenzene (where X is another position on the benzene ring), the synthesis of FPUs would proceed via a step-growth polyaddition mechanism. The reaction would typically be carried out in bulk or in a suitable solvent and may be catalyzed by conventional polyurethane catalysts like tertiary amines or organotin compounds. mdpi.com

Architectural Design of FPUs Incorporating this compound as a Hard Segment

Polyurethanes are segmented polymers, consisting of alternating hard and soft segments. nih.gov The hard segments, typically derived from diisocyanates and chain extenders, provide structural integrity and influence properties like tensile strength and modulus. The soft segments, usually composed of long-chain polyols, impart flexibility and elastomeric properties.

In a hypothetical FPU synthesized using a diisocyanate derivative of 1,2,3-trifluorobenzene (B74907), the trifluorinated aromatic unit would become an integral part of the hard segment. The rigid trifluorophenyl groups would be expected to increase the stiffness of the hard segment, potentially leading to enhanced thermal stability and mechanical strength of the resulting FPU. The architectural design would involve reacting the fluorinated diisocyanate with a suitable polyol (e.g., polytetramethylene glycol, polypropylene (B1209903) glycol) and a low molecular weight diol or diamine chain extender (e.g., 1,4-butanediol).

Table 1: Theoretical Components for FPU Synthesis

| Component Type | Example Compound | Role in FPU Structure |

| Fluorinated Diisocyanate (Hypothetical) | 1,2,3-Trifluoro-5,X-diisocyanatobenzene | Hard Segment |

| Polyol | Polytetramethylene glycol (PTMG) | Soft Segment |

| Chain Extender | 1,4-Butanediol (BDO) | Hard Segment |

Molecular Weight Control and Distribution in FPU Synthesis

Control over the molecular weight and its distribution is crucial for tailoring the properties of polyurethanes. In the synthesis of FPUs, this is typically achieved by carefully controlling the stoichiometry of the isocyanate and hydroxyl groups (the NCO/OH ratio). A slight excess of the diisocyanate component can lead to higher molecular weight polymers. The reaction temperature, catalyst concentration, and reaction time are also critical parameters that influence the polymerization kinetics and, consequently, the molecular weight and polydispersity of the final polymer. For non-isocyanate polyurethane (NIPU) synthesis methods, the admixture ratio of reactants like fluorinated biscarbonates and diamines can be used to control the average molecular weight. eurekalert.orgkobe-u.ac.jp

Relationship between Fluorine Incorporation and Intermolecular Interactions in Polyurethane Networks

The presence of highly electronegative fluorine atoms in the polymer backbone, as would be the case with the incorporation of this compound, would significantly influence the intermolecular forces within the polyurethane network. The strong C-F bonds and the resulting dipole moments can lead to several effects:

Hydrogen Bonding: The fluorine atoms could potentially engage in weak hydrogen bonding interactions with the N-H groups of the urethane (B1682113) linkages.

Dipole-Dipole Interactions: The polarized C-F bonds would introduce strong dipole-dipole interactions, which could enhance the cohesion between polymer chains.

Microphase Separation: The introduction of fluorinated segments can influence the microphase separation between the hard and soft segments, a key factor determining the morphology and properties of segmented polyurethanes. The incompatibility between the fluorinated hard segments and the non-fluorinated soft segments could lead to a more defined phase separation.

Surface Properties: Fluorinated segments tend to migrate to the polymer surface, which would be expected to impart low surface energy, leading to hydrophobicity and oleophobicity. mdpi.com

Fluorinated Polyureas and Polythiourethanes

Similar to polyurethanes, polyureas and polythiourethanes can be synthesized using isocyanates. The incorporation of a trifluorinated monomer like this compound would be expected to yield fluorinated analogues with unique properties.

Synthetic Strategies for Fluorinated Polyureas from this compound

Polyureas are formed through the rapid and typically uncatalyzed reaction of a diisocyanate with a diamine. In a hypothetical scenario, a diisocyanate derived from 1,2,3-trifluorobenzene would react with an aliphatic or aromatic diamine to form a fluorinated polyurea.

The reaction is a step-growth polymerization, and the properties of the resulting polyurea would be dependent on the structure of both the fluorinated diisocyanate and the diamine. The urea (B33335) linkages (-NH-CO-NH-) form strong hydrogen bonds, leading to highly crystalline and rigid polymers. The presence of the trifluorinated phenyl groups would likely enhance the thermal stability and chemical resistance of the polyurea.

Table 2: Theoretical Reactants for Fluorinated Polyurea Synthesis

| Reactant Type | Example Compound |

| Fluorinated Diisocyanate (Hypothetical) | 1,2,3-Trifluoro-5,X-diisocyanatobenzene |

| Diamine | 1,6-Hexanediamine |

The synthesis of fluorinated polythiourethanes would follow a similar strategy, involving the reaction of the hypothetical fluorinated diisocyanate with a dithiol.

Exploration of Segmented Copolymer Structures

The incorporation of this compound into segmented copolymers allows for the precise tuning of material properties. In these copolymers, "hard" segments, typically derived from the reaction of diisocyanates like this compound with short-chain diols or diamines, are interspersed with "soft" segments, which are usually flexible long-chain polyols. This microphase separation into hard and soft domains is fundamental to the performance of segmented polyurethanes and polyureas.

The trifluorinated aromatic ring of this compound significantly influences the properties of the hard segments. The high electronegativity of the fluorine atoms can enhance the intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, within the hard domains. This can lead to improved mechanical strength, higher thermal stability, and increased resistance to solvents and chemical agents. Research in this area focuses on correlating the specific substitution pattern of the fluorine atoms with the resulting morphology and performance of the segmented copolymers.

Table 1: Influence of Fluorination on Segmented Copolymer Properties (Hypothetical Data)

| Monomer | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| Non-fluorinated Isocyanate | 30 | 35 | 450 |

| Monofluoro-isocyanate | 30 | 45 | 420 |

| This compound | 30 | 60 | 380 |

This table presents hypothetical data to illustrate the potential effects of fluorination on the mechanical properties of segmented copolymers.

Dynamic Covalent Polymer Networks and Self-Adapting Materials

Dynamic covalent chemistry has emerged as a powerful tool for creating "smart" materials that can respond to external stimuli, such as heat or light. These materials often possess self-healing capabilities and can be reprocessed or recycled, addressing key sustainability challenges in the polymer industry.

Utilization of Reversible Isocyanate Chemistry for Dynamic Bonds

The isocyanate group of this compound is central to its use in dynamic covalent networks. The formation of urethane, urea, and thiourethane linkages through the reaction of isocyanates with alcohols, amines, and thiols, respectively, can be reversible under certain conditions. rsc.org This reversibility allows for the dissociation and reformation of covalent bonds within the polymer network, enabling properties like self-healing and malleability at elevated temperatures. The introduction of fluorine atoms can modulate the reactivity of the isocyanate group and the stability of the resulting dynamic bonds, offering a strategy for fine-tuning the dynamic properties of the material.

Design Principles for Thermally Adaptable Polymer Networks

The design of thermally adaptable polymer networks based on this compound involves the careful selection of co-monomers and crosslinkers. The goal is to create a network that is stable at service temperatures but becomes dynamic and reprocessable at higher temperatures. The trifluorinated phenyl ring can contribute to the thermal stability of the network, while the reversible nature of the isocyanate-derived bonds provides the mechanism for thermal adaptability. Key design principles include controlling the crosslinking density and the dissociation temperature of the dynamic covalent bonds.

Integration into Recyclable and Repairable Polymer Architectures

The principles of dynamic covalent chemistry are directly applicable to the development of recyclable and repairable polymers. rsc.org Polymers incorporating this compound within a dynamic network can be ground down and re-molded with the application of heat, which triggers the bond exchange reactions necessary for reprocessing. Similarly, damage such as a crack or scratch can be repaired by applying localized heat, which allows the polymer chains to flow and rebond across the damaged interface.

Novel Polymer Architectures and Composites

Beyond linear and crosslinked structures, this compound can be a building block for more complex polymer architectures. For instance, its use in the synthesis of dendritic or hyperbranched polymers can lead to materials with unique rheological and surface properties. The trifluorinated groups can impart hydrophobicity and oleophobicity, making these materials suitable for specialized coatings and films.

Furthermore, this fluorinated isocyanate can be used to modify the surface of nanofillers, such as silica (B1680970) or carbon nanotubes, to improve their dispersion within a polymer matrix. This leads to the creation of advanced composites with enhanced mechanical, thermal, and barrier properties. The strong interactions of the fluorinated groups can also be exploited in the design of polymer-based sensors and electronic devices.

Advanced Spectroscopic and Computational Characterization in the Context of 1,2,3 Trifluoro 5 Isocyanatobenzene Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide a powerful toolkit for the detailed analysis of molecular structures. For 1,2,3-trifluoro-5-isocyanatobenzene, a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry would be employed to confirm its identity and purity. Furthermore, X-ray photoelectron spectroscopy is invaluable for analyzing the surface of polymeric materials derived from this reactive monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Molecular Structure and Purity Assessment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing resonances for the two aromatic protons. Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent and would appear as distinct multiplets. The electron-withdrawing nature of the fluorine and isocyanate groups would shift these signals downfield. The coupling of the protons to each other (meta-coupling) and to the neighboring fluorine atoms will result in complex splitting patterns.

¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The isocyanate carbon will have a characteristic chemical shift in the range of 120-130 ppm. The aromatic carbons will appear in the aromatic region of the spectrum, with those directly bonded to fluorine atoms exhibiting large one-bond C-F coupling constants. The carbon attached to the isocyanate group will also show a distinct chemical shift.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, three distinct signals are expected for the three non-equivalent fluorine atoms. The chemical shifts and coupling constants (both F-F and F-H) are highly sensitive to the electronic environment and provide unambiguous evidence for the substitution pattern. Due to the through-space and through-bond couplings, complex multiplet structures are anticipated.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0-7.5 | ddd (doublet of doublet of doublets) | J(H,H) ≈ 2-3, J(H,F) ≈ 5-10 |

| ¹³C (Ar-H) | 110-125 | m (multiplet) | |

| ¹³C (Ar-F) | 140-160 | dm (doublet of multiplets) | ¹J(C,F) ≈ 240-260 |

| ¹³C (Ar-NCO) | 135-145 | m | |

| ¹³C (NCO) | 120-130 | t (triplet) | |

| ¹⁹F | -160 to -110 | m | J(F,F) ≈ 15-25, J(F,H) ≈ 5-10 |

Note: The predicted data is based on known values for similar fluorinated aromatic isocyanates and may vary from experimental values.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying functional groups. chemscene.com

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band of the isocyanate group (-N=C=O) asymmetric stretch, typically appearing around 2250-2280 cm⁻¹. mdpi.com The presence of this band is a clear indicator of the isocyanate functionality. Other characteristic bands include C-F stretching vibrations in the 1100-1400 cm⁻¹ region and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

These techniques are also invaluable for monitoring the progress of reactions involving the isocyanate group, such as polyurethane formation, by observing the disappearance of the characteristic isocyanate peak and the appearance of new bands corresponding to the urethane (B1682113) linkage. rsc.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N=C=O asymmetric stretch | 2250-2280 | Very Strong | Weak |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| C-F stretch | 1100-1400 | Strong | Medium |

| Aromatic C-H in-plane bend | 1000-1300 | Medium | Medium |

| Aromatic C-H out-of-plane bend | 700-900 | Strong | Weak |

Note: Predicted frequencies are based on general group frequencies for aromatic isocyanates and fluorinated compounds.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for aromatic isocyanates involve the loss of the isocyanate group (NCO) or carbon monoxide (CO). libretexts.orgnih.gov The presence of fluorine atoms will also influence the fragmentation, leading to characteristic ions containing fluorine.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

[M-NCO]⁺: Loss of the isocyanate radical.

[M-CO]⁺: Loss of a neutral carbon monoxide molecule.

Fluorinated Benzene (B151609) Fragments: Various fragments of the trifluorobenzene ring.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition of Derived Polymeric Materials

When this compound is used to synthesize polymers, such as polyurethanes, the surface properties of these materials are of great interest. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and chemical states of the elements on the surface of a material. nih.gov

In the context of polyurethanes derived from this fluorinated isocyanate, XPS would be used to:

Confirm the presence of fluorine on the surface: This is crucial as fluorine imparts properties like hydrophobicity and chemical resistance.

Determine the atomic concentration of elements: XPS can quantify the amount of carbon, oxygen, nitrogen, and fluorine on the surface.

Analyze the chemical states: High-resolution XPS spectra can distinguish between different chemical environments of an element. For example, it can differentiate between carbon in the polymer backbone and carbon bonded to fluorine.

Computational Chemistry and Modeling

Computational chemistry provides theoretical insights into the properties and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure, Frontier Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations can provide valuable information about its electronic properties and reactivity.

Electronic Structure and Frontier Orbitals: DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally indicates higher reactivity. The distribution of HOMO and LUMO across the molecule can predict the sites for electrophilic and nucleophilic attack. For an isocyanate, the LUMO is often localized on the N=C=O group, indicating its susceptibility to nucleophilic attack. libretexts.org

Reactivity Prediction: DFT can be used to model reaction pathways and calculate activation energies, providing insights into the reactivity of the isocyanate group with nucleophiles like alcohols or amines. This can help in understanding and predicting the kinetics of polymerization reactions involving this compound. The calculated electrostatic potential map can also highlight the electron-rich and electron-poor regions of the molecule, further indicating reactive sites.

Interactive Data Table: Predicted DFT-Calculated Properties for this compound

| Property | Predicted Value/Information |

| HOMO Energy | -8 to -10 eV |

| LUMO Energy | -1 to -3 eV |

| HOMO-LUMO Gap | 6-8 eV |

| Dipole Moment | 2-4 Debye |

| Most Electrophilic Site | Carbonyl carbon of the isocyanate group |

| Most Nucleophilic Site | Oxygen atom of the isocyanate group |

Note: These are estimated values based on DFT studies of similar aromatic isocyanates and can vary depending on the level of theory and basis set used in the calculation.

Molecular Dynamics (MD) Simulations for Polymer Chain Behavior and Intersegmental Interactions in Fluorinated Systems

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the structure, dynamics, and interactions within polymeric systems. For polymers synthesized using this compound, MD simulations can predict bulk properties and elucidate the influence of the trifluorinated phenyl rings and the polar isocyanate-derived linkages on polymer chain behavior.

Research Findings:

MD simulations on fluorinated polyurethanes (FPUs) and related systems reveal critical information about chain conformation, mobility, and intermolecular forces. mdpi.com The simulations can model how factors like chain alignment and molecular-level ordering influence material properties such as thermal transport. wpmucdn.com In polyurethane (PU) systems, the self-healing capacity is shown to be driven by intermolecular electrostatic interactions, where hydrogen bonding plays a pivotal role. rsc.org MD simulations can quantify the number, type, strength, and lifetime of these hydrogen bonds, providing a molecular-level understanding of the material's macroscopic properties. rsc.org

For fluorinated systems, simulations have been employed to study the interfacial interactions between fluoropolymer binders and other components. nih.gov Techniques such as the Radial Distribution Function (RDF) analysis are used to identify and quantify non-covalent interactions, such as H–O and H–F hydrogen bonds, between different molecules in a composite system. nih.gov The binding energy between a fluoropolymer and a substrate, a critical factor for adhesion and stability, can be calculated to understand how polymer content affects these interactions. nih.gov

Simulations of fluorinated polyols have shown that fluorination significantly reduces thermal conductivity compared to non-fluorinated counterparts, a finding that aligns with experimental observations. wpmucdn.com This highlights the ability of MD simulations to predict thermal properties and guide the design of materials with specific thermal management capabilities. The table below summarizes key findings from MD simulations on relevant polymer systems.

Interactive Table 1: Selected Findings from MD Simulations of Fluorinated and Isocyanate-Based Polymers

| Polymer System Studied | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| Fluorinated Polyols | Thermal Conductivity | Fluorinated polyols exhibit significantly reduced thermal conductivity compared to non-fluorinated versions. | wpmucdn.com |

| Self-Healing Polyurethane (PU) | Healing Mechanism | Self-healing capacity is primarily due to intermolecular electrostatic interactions, with hydrogen bonds being critical. | rsc.org |

| CL-20/TNT with Fluoropolymer Binder (F2311) | Interfacial Interactions | Binding energy increases with higher fluoropolymer content; H-O and H-F hydrogen bonds were identified between the polymer and explosive molecules. | nih.gov |

| Polyurethane (PU) and Polytetrafluoroethylene (PTFE) on Alumina | Adhesion | Adhesion energy of both PU and PTFE coatings on an aluminum oxide substrate increases with temperature in the range of 273.15 K to 298 K. | researchgate.net |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CCSD(T)), are indispensable for studying chemical reactions at the electronic level. chemrxiv.orgrsc.org For this compound, these calculations can elucidate the mechanisms of its polymerization reactions, primarily the formation of urethanes through reaction with alcohols.

Research Findings:

Theoretical studies on the alcoholysis of isocyanates are crucial for the polyurethane industry. kuleuven.be Quantum chemical modeling has shown that the reaction mechanism often involves the active participation of multiple alcohol molecules. kuleuven.beresearchgate.net The calculations reveal that the nucleophilic addition of the alcohol occurs across the N=C bond of the isocyanate group, rather than the C=O bond. kuleuven.be This process proceeds through a concerted, asymmetric, late transition state. researchgate.net

The activation energies for these reactions can be precisely calculated, providing a quantitative measure of reaction kinetics. For instance, the reaction of isocyanic acid with a single methanol (B129727) molecule has a high activation barrier, but this barrier is significantly lowered by the participation of additional alcohol molecules acting as catalysts. kuleuven.be The influence of substituents on the aromatic ring of an isocyanate can also be systematically studied. Calculations on p-tolyl-isocyanate showed that the electron-donating methyl group and the mesomeric effect of the NCO group influence the site-selectivity of reactions, such as addition to the aromatic ring. acs.org Such findings are directly applicable to understanding the reactivity of the electron-deficient ring in this compound.

The table below presents representative data from quantum chemical studies on isocyanate reactions, illustrating the type of insights that can be gained.

Interactive Table 2: Quantum Chemical Calculation Data for Isocyanate Reactions

| Reaction Studied | Computational Method | Key Finding / Calculated Value | Reference |

|---|---|---|---|

| Isocyanic Acid + Methanol | Ab initio (MP2/6-31G(d,p)) | Addition across the N=C bond is preferred. The transition state for this path lies 135 kJ/mol above the separated reactants for a single methanol molecule. | kuleuven.be |

| Methyl Isocyanate + Methanol/Phenol Complexes | DFT (B3LYP/6-311++G(df,p)) | Complexes of molecules bound by hydrogen bonds possess enhanced reactivity compared to monomer molecules. | researchgate.net |

| CH3NCO + OH radical | CCSD(T)//M06-2X | H-abstraction from the methyl group is the main reaction channel, four orders of magnitude faster than OH addition to the NCO group. | acs.org |

| Aromatic Isocyanates + n-butanol | DFT (B3LYP/6-31+G(d,p)) | The reaction can follow either a concerted or a stepwise path, leading to different products. | researchgate.net |

Force Field Development and Parameterization for Fluorinated Isocyanate-Containing Polymers

The accuracy of MD simulations is entirely dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. Standard, general-purpose force fields often lack accurate parameters for specialized functional groups like fluorinated aromatics and isocyanates, leading to unreliable simulation results. mdpi.com Therefore, the development of specific force fields is a critical prerequisite for studying polymers containing this compound.

Research Findings:

The development of a new force field typically involves a multi-step process. Intramolecular parameters (bond stretching, angle bending, torsions) and atomic partial charges are often derived from high-level quantum mechanical calculations on small model compounds that represent fragments of the polymer. tandfonline.com Non-bonded parameters (van der Waals interactions) are then optimized to reproduce experimental data for these model compounds, such as density and enthalpy of vaporization. tandfonline.com

The necessity for such specific parameterization is starkly illustrated in the study of aliphatic isocyanates. Simulations of hexamethylene diisocyanate (HDI) using a general force field resulted in a calculated viscosity that was ten times higher than the experimental value. mdpi.com After developing a dedicated force field with re-parameterized terms, the calculated viscosity showed dramatic improvement, closely matching experimental results and correctly reproducing viscosity trends in mixtures. mdpi.com

For fluorinated systems, similar efforts have been undertaken. Force fields have been developed for perfluoroethers, poly(vinylidene fluoride) (PVDF), and fluorinated amino acids. tandfonline.comacs.orgresearchgate.net These specialized force fields enable accurate predictions of crystal structures, phase transitions, and mechanical properties. researchgate.netpsu.edu More recent approaches utilize flexible workflows like the Open Force Field toolkit, which uses direct chemical perception (SMIRKS queries) to assign parameters, making the process more generalizable to novel and complex polymers. nih.govchemrxiv.orgchemrxiv.org

Interactive Table 3: Components of a Molecular Mechanics Force Field and Parameterization Sources

| Interaction Term | Description | Typical Parameterization Source | Reference |

|---|---|---|---|

| Bond Stretching | Energy associated with deforming a covalent bond from its equilibrium length. | Quantum Mechanics (e.g., potential energy scan) | tandfonline.com |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | Quantum Mechanics | tandfonline.com |

| Torsional (Dihedral) | Energy profile for rotation around a central bond. | Quantum Mechanics | tandfonline.com |

| Electrostatic (Coulomb) | Interaction between atomic partial charges. | Quantum Mechanics (e.g., fitting to electrostatic potential) | tandfonline.com |

| Van der Waals (Lennard-Jones) | Short-range repulsive and long-range attractive non-bonded forces. | Fitting to experimental bulk properties (e.g., density, heat of vaporization). | mdpi.comtandfonline.com |

Advanced Applications and Emerging Research Frontiers for 1,2,3 Trifluoro 5 Isocyanatobenzene

Development of High-Performance Fluoropolymer Coatings and Adhesives

The trifluorinated phenyl ring of 1,2,3-trifluoro-5-isocyanatobenzene is expected to be a key contributor to the performance of novel coatings and adhesives. Its isocyanate group allows for strong covalent bonding to a wide range of substrates and polymer backbones.

Engineered Surface Functionalities through Fluorination

The introduction of trifluoroaromatic moieties onto a surface can significantly lower its surface energy. This would theoretically lead to coatings with excellent hydrophobic and oleophobic properties, making them resistant to water, oils, and staining. Research on other fluorinated polymers has demonstrated that such surfaces are also often anti-adhesive and possess self-cleaning properties. nih.gov The specific arrangement of fluorine atoms in this compound could lead to unique surface packing and functionalities that differ from other fluorinated compounds.

Durability and Environmental Resistance in Polymer Films

Fluoropolymers are renowned for their exceptional durability and resistance to harsh environmental conditions, including UV radiation, extreme temperatures, and chemical exposure. researchgate.netresearchgate.net By incorporating this compound into a polymer matrix, it is hypothesized that the resulting films would exhibit enhanced longevity and performance in demanding applications such as aerospace coatings, architectural finishes, and protective layers for electronic components. The crosslinking capabilities of the isocyanate group would further contribute to the robustness of the polymer network. google.commaflon.com

Elastomeric Materials and Foams with Tunable Characteristics

The versatility of isocyanate chemistry is particularly evident in the creation of elastomeric materials and foams. The structure of the isocyanate used can significantly influence the mechanical properties of the final product.

Synthesis of Flexible Foams and Elastomers

In the synthesis of polyurethanes, isocyanates react with polyols to form the polymer backbone. mdpi.com The rigid trifluorinated aromatic structure of this compound, when incorporated into the hard segments of a polyurethane elastomer, could lead to materials with a unique balance of flexibility and strength. Similarly, in polyurethane foams, this compound could be used to modify the cell structure and impart properties such as increased thermal insulation and fire resistance, a known benefit of some fluorinated polymers.

Biomaterials Research and Engineering (Focus on Material Design for Biological Interaction)

The field of biomaterials is increasingly looking towards fluorinated polymers due to their biocompatibility and biostability. The inertness of the carbon-fluorine bond makes these materials resistant to degradation in the biological environment.

Isocyanate-based polymers, particularly polyurethanes, are already used in a variety of biomedical devices. mdpi.comnih.gov The introduction of this compound into biomedical polymers could offer several advantages. The hydrophobic and anti-adhesive surface properties imparted by the fluorine atoms could reduce protein adsorption and biofilm formation, which are common causes of device failure. Furthermore, the stability of the fluorinated structure could lead to the development of long-lasting implants and medical devices. nih.govgoogle.com The potential to create biodegradable polyurethanes with controlled degradation rates by selecting appropriate co-monomers also presents an exciting avenue for tissue engineering and drug delivery applications.

Design of Biocompatible Polyurethane-Based Systems

Polyurethanes (PUs) are widely utilized in biomedical applications due to their excellent mechanical properties and biocompatibility. aidic.itresearchgate.net The properties of PUs can be finely tuned by selecting different diisocyanate and polyol monomers. nih.govmdpi.com While aromatic isocyanates are common, their potential to degrade into toxic aromatic diamines has prompted research into alternatives, including aliphatic isocyanates, to enhance biocompatibility for implants and tissue engineering scaffolds. researchgate.netnih.gov

The incorporation of fluorine into the polyurethane backbone is a key strategy for modifying its properties. nih.govmdpi.com Fluorinated polyurethanes (FPUs) can be synthesized using fluorinated diisocyanates, diols, or chain extenders. nih.govmdpi.com The introduction of fluorine, for instance through building blocks like this compound, can lead to:

Chemical Inertness: Fluorination protects the polymer backbone from chemical attack. tandfonline.com

Hydrophobicity: The low surface energy of fluorinated segments results in water-repellent properties. tandfonline.comresearchgate.net

Research into biocompatible PUs has demonstrated that these materials support cell attachment and proliferation, making them suitable for medical implants. nih.govnih.gov By creating novel polyurethanes using fluorinated isocyanates, it is possible to design materials that combine the requisite biocompatibility with enhanced stability and specific surface properties for advanced medical devices. researchgate.netnih.gov For example, a recent development involves a non-isocyanate method for polyurethane synthesis using fluorinated carbonates, highlighting the move towards safer and more environmentally friendly processes for creating these vital polymers. eurekalert.org

Surface Modification for Reduced Biofouling and Enhanced Hemocompatibility (Material-centric)

When a material comes into contact with biological fluids like blood, proteins and cells can adhere to its surface, a process known as biofouling. researchgate.netrsc.org In blood-contacting devices such as catheters, stents, and heart valves, this can lead to dangerous clot formation (thrombosis). nih.govchemrxiv.orgbohrium.com Consequently, modifying material surfaces to improve blood compatibility, or hemocompatibility, is a critical area of research.

A primary strategy to combat biofouling is to create low-surface-energy coatings that repel biological adhesion. researchgate.netmdpi.com Fluorinated polymers are ideal for this purpose due to their inherent hydrophobicity and chemical stability. nih.govmdpi.com The integration of fluorine-containing moieties, such as the trifluorophenyl group from this compound, onto a surface can significantly lower its surface energy.

Key research findings in this area include:

Fluorinated Polyurethane Coatings: Waterborne fluorinated polyurethanes have been developed that exhibit low surface energy (25.72 mJ/m²) and effectively reduce inorganic fouling. researchgate.net These coatings can be applied to existing materials to impart anti-fouling properties.

Hydrophobic Surfaces: Fluorinated side chains on a polymer can create a heterogeneous, hydrophobic surface that mitigates hydrogen bonding with marine fouling organisms, allowing them to be easily detached. mdpi.com

Selective Fluorination of 3D-Printed Materials: Methods are being developed to selectively fluorinate the surfaces of 3D-printed polymeric devices. This creates patterned hydrophobic regions, which are valuable for controlling fluidics and resisting cell adhesion in microfluidic chips and other complex structures. nih.govnih.gov

The isocyanate group of this compound allows it to be covalently bonded to polymer surfaces containing hydroxyl or amine groups, providing a stable and durable fluorinated modification. This approach offers a pathway to creating advanced biomaterials with superior resistance to both biofouling and blood clotting.

Role as a Versatile Building Block in Complex Organic Synthesis

The trifluorinated phenyl isocyanate structure is a valuable synthon for introducing fluorine into complex organic molecules, particularly those with pharmacological applications.

Precursor for Pharmacologically Active Fluorinated Compounds

The inclusion of fluorine atoms in drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov Specifically, the trifluoromethylphenyl group is a key feature in many modern pharmaceuticals, including a significant number of kinase inhibitors used in cancer therapy. nih.govnih.gov

Kinase inhibitors are a major class of targeted therapeutics that interfere with cell signaling pathways involved in cancer cell proliferation. ed.ac.uksemanticscholar.org Many successful kinase inhibitors, such as imatinib (B729) and nilotinib, incorporate a trifluoromethylaniline fragment to interact with the allosteric site of the target kinase. nih.gov